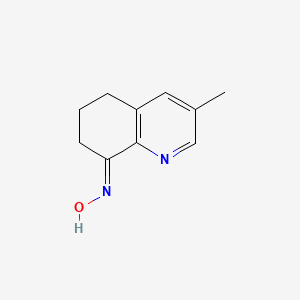
(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine typically involves the condensation of a quinoline derivative with hydroxylamine. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use in the development of new therapeutic agents due to its biological activity.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydroxylamine group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group.
Uniqueness
(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine is unique due to the presence of both the quinoline and hydroxylamine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c1-7-5-8-3-2-4-9(12-13)10(8)11-6-7/h5-6,13H,2-4H2,1H3/b12-9+ |
InChI Key |
QBPWUNPJCPLSRH-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC2=C(/C(=N/O)/CCC2)N=C1 |
Canonical SMILES |
CC1=CC2=C(C(=NO)CCC2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















